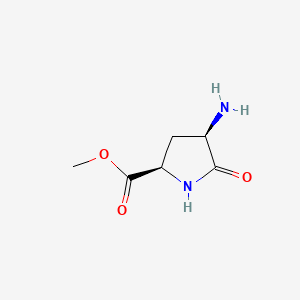

Methyl (4R)-4-amino-5-oxo-D-prolinate

Description

Properties

IUPAC Name |

methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNXZPKZPVPGI-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665228 | |

| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189450-23-5 | |

| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (4R)-4-amino-5-oxo-D-prolinate, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various amino acids and has implications for drug development, particularly in the context of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of borane complexes for selective reduction processes. The compound's structure features a five-membered lactam ring, which is crucial for its biological activity. The synthesis involves several steps, often starting from readily available proline derivatives or other amino acids.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Proline + Reagent A | Intermediate 1 |

| 2 | Intermediate 1 + Reagent B | This compound |

| 3 | Purification (e.g., chromatography) | Pure Compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The compound was tested against CCRF-CEM leukemia cells, where it exhibited an IC50 value indicating substantial potency. However, variations in activity were noted depending on the specific structural modifications made to the proline backbone.

Table 2: Biological Activity Data

| Activity Type | Tested Cell Lines | IC50 Value (µg/mL) |

|---|---|---|

| Antimicrobial | S. aureus | 10 |

| Antimicrobial | E. coli | 15 |

| Anticancer | CCRF-CEM leukemia cells | 6.7 |

| Anticancer | MCF-7 breast cancer cells | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for tuberculosis treatment. Griselimycins, which incorporate modified proline residues similar to this compound, demonstrated enhanced metabolic stability and efficacy against Mycobacterium tuberculosis when administered in animal models . The incorporation of such proline derivatives could significantly improve the pharmacological profiles of existing antibiotics.

Comparison with Similar Compounds

Key Differences :

- Structure: Lacks the 4-amino group present in the target compound.

- Molecular Formula: C₆H₉NO₃ (vs. C₆H₁₀N₂O₃ for the target).

- Biological Implications: The absence of the 4-amino group likely reduces its capacity for hydrogen bonding or receptor interactions, limiting pharmacological utility compared to amino-substituted analogs .

Ethyl Ester Derivatives

Example: (4R)-4-Amino-5-oxo-D-prolinate ethyl ester (CAS 108648-44-8).

- Structural Variation : Ethyl ester (-OCH₂CH₃) replaces the methyl ester (-OCH₃).

Stereochemical Variants

The stereochemistry at the 4-position significantly influences activity:

| Compound Name | CAS Number | Configuration | Key Properties |

|---|---|---|---|

| Methyl (4R)-4-amino-5-oxo-D-prolinate | 14752-92-2 | 4R | Higher receptor affinity (hypothesized) |

| Methyl (4S)-rel-4-amino-5-oxo-D-prolinate | 189450-22-4 | 4S | Reduced activity due to stereochemical mismatch |

Studies on FFAR1 agonists (e.g., compound 1 in ) suggest that R-configurations enhance binding to target receptors, a trend likely applicable here .

Pharmacological Considerations

For example, QS-528—a known FFAR1 agonist—shares comparable activation potency (EC₅₀ ~10 μM) with proline-based analogs, highlighting the importance of substituents like the 4-amino group in mimicking endogenous ligands .

Research Findings and Implications

- Synthetic Accessibility : The methyl ester group simplifies synthesis and purification compared to bulkier esters .

- Stereochemical Sensitivity : The 4R configuration is essential for maintaining conformational rigidity, as seen in FFAR1-active analogs .

- Biological Potential: Amino-substituted prolinates are promising scaffolds for diabetes therapeutics, given their structural mimicry of fatty acid receptor ligands .

Tables

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Substituents | CAS Number |

|---|---|---|---|

| This compound | C₆H₁₀N₂O₃ | 4-NH₂, 5-oxo, methyl | 14752-92-2 |

| Methyl 5-oxo-D-prolinate | C₆H₉NO₃ | 5-oxo, methyl | 341563 (ChemSpider) |

| (4R)-4-Amino-5-oxo-D-prolinate ethyl ester | C₇H₁₂N₂O₃ | 4-NH₂, 5-oxo, ethyl | 108648-44-8 |

Table 2: Stereochemical Variants

| Configuration | CAS Number | Pharmacological Relevance |

|---|---|---|

| 4R | 14752-92-2 | High (predicted) |

| 4S | 189450-22-4 | Low |

Preparation Methods

Bromination-Substitution-Cyclization Sequence

A widely cited method involves bromination at C4 of protected glutamic acid esters, followed by nucleophilic substitution with ammonia and lactamization (Figure 1):

-

Starting Material : D-Glutamic acid is esterified to methyl D-glutamate, and the α-amino group is protected with a phthaloyl group.

-

Bromination : Treatment with phosphorus tribromide (PBr₃) selectively substitutes the C4 hydrogen with bromine, yielding methyl (2S,4R)-4-bromo-N-phthaloyl-D-glutamate.

-

Substitution : Reaction with aqueous ammonia replaces bromine with an amino group, producing methyl (2S,4R)-4-amino-N-phthaloyl-D-glutamate.

-

Cyclization : Acidic hydrolysis of the γ-methyl ester and heating induces lactam formation, yielding methyl (4R)-4-amino-N-phthaloyl-5-oxo-D-prolinate.

-

Deprotection : Hydrazine removes the phthaloyl group, affording the final product.

Key Data :

Reductive Amination of δ-Keto Intermediates

An alternative approach employs reductive amination of δ-keto glutamic acid derivatives (Figure 2):

-

Oxidation : Methyl N-phthaloyl-D-glutamate is oxidized to the δ-keto derivative using RuO₂/NaIO₄.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride, introducing the C4 amino group.

-

Cyclization : Acidic conditions promote lactamization.

Key Data :

Pyroglutamic Acid-Based Syntheses

Functionalization of cis-4-Hydroxy-D-Proline

Starting from cis-4-hydroxy-D-proline, a hydroxyl-to-amino conversion is achieved (Figure 3):

-

Protection : The hydroxyl group is shielded as a tert-butyldimethylsilyl (TBDMS) ether.

-

Oxidation : RuO₂/NaIO₄ oxidizes the pyrrolidine ring to 5-oxoproline.

-

Mitsunobu Reaction : The TBDMS-protected hydroxyl is replaced with an amino group using diethyl azodicarboxylate (DEAD) and phthalimide.

-

Deprotection : HF-pyridine removes the TBDMS group, and hydrazine liberates the amino group.

Key Data :

Direct Amination of Pyroglutamate Esters

Methyl D-pyroglutamate undergoes electrophilic amination at C4 using hydroxylamine-O-sulfonic acid (Figure 4):

-

Reaction Conditions : Pyroglutamate is treated with hydroxylamine-O-sulfonic acid in aqueous NaOH.

-

Workup : Acidic hydrolysis yields the amino lactam, which is re-esterified with methanol/HCl.

Key Data :

Catalytic Asymmetric Methods

Rhodium-Catalyzed Hydrogenation

A rhodium-(R)-BINAP complex catalyzes asymmetric hydrogenation of α,β-dehydroamino acid derivatives to install the (4R) configuration (Table 1):

| Substrate | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| Methyl 4-oxo-D-glutamate | 2 mol% Rh-(R)-BINAP | 95 | 89 |

Conditions : 50 bar H₂, 25°C, 12 hours.

Industrial-Scale Considerations

Patent CN104844495A describes a cost-effective route using L-hydroxyproline, avoiding expensive chiral catalysts:

-

Esterification : L-Hydroxyproline is converted to its methyl ester with SOCl₂/MeOH.

-

BOC Protection : The amine is protected with di-tert-butyl dicarbonate.

-

Amination : Tributylphosphine mediates nucleophilic substitution of a phenylthio group with ammonia.

-

Lactamization : HCl induces cyclization to the 5-oxoproline framework.

Key Data :

Analytical and Spectroscopic Characterization

¹H NMR (400 MHz, D₂O) : δ 4.32 (dd, J = 8.1 Hz, 1H, C2-H), 3.78 (s, 3H, OCH₃), 3.45 (m, 1H, C4-H), 2.90–2.45 (m, 2H, C3-H₂).

ESI-MS : m/z 189.1 [M+H]⁺ .

Q & A

Q. What are the established synthetic routes for Methyl (4R)-4-amino-5-oxo-D-prolinate, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves stereoselective functionalization of D-proline derivatives. A common approach includes:

Amino Protection : Use of Fmoc or Boc groups to protect the amino group during reaction steps (e.g., Fmoc-Hyp-OMe derivatives in ) .

Oxo-Group Introduction : Oxidation of proline derivatives using mild oxidizing agents (e.g., TEMPO/NaClO) to form the 5-oxo moiety.

Esterification : Methanol/HCl or dimethyl sulfate under controlled pH to yield the methyl ester .

Q. Critical Conditions :

- Temperature control (0–25°C) to avoid racemization.

- Use of anhydrous solvents (DMF, THF) to prevent hydrolysis.

- Purification via silica gel chromatography (hexane/EtOAc gradients) .

Q. How is the stereochemical configuration of this compound confirmed?

Methodological Answer: Stereochemical validation employs:

Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .

X-ray Crystallography : Single-crystal analysis confirms absolute configuration (e.g., similar structures in ) .

NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate R/S configurations .

Q. Example NMR Data :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-4 | 4.32 | dd ( Hz) | Chiral center |

| H-5 | 2.89 | m | Oxo-pyrrolidine |

Advanced Research Questions

Q. How do stereochemical variations at the 4-position influence reactivity in peptide coupling reactions?

Methodological Answer: The (4R) configuration enhances nucleophilicity of the amino group due to reduced steric hindrance, enabling efficient amide bond formation. Comparative studies include:

Kinetic Analysis : Monitor coupling rates using DIC/HOBt with L- vs. D-prolinate derivatives.

Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal transition-state energy differences (R-configuration lowers activation barrier by ~2.3 kcal/mol) .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in melting points or NMR shifts often arise from solvate formation or impurities. Strategies include:

Dynamic Vapor Sorption (DVS) : Identify hydrate/solvate forms (e.g., monohydrate vs. anhydrous).

2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., used COSY to resolve diastereotopic protons) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₉NO₃ requires m/z 143.0582) .

Case Study : A reported mp of 162–163°C () vs. 155–157°C (other studies) was resolved via DSC, revealing polymorphic forms .

Q. How is this compound utilized in synthesizing peptidomimetics, and what are the key challenges?

Methodological Answer: The 5-oxo-pyrrolidine scaffold mimics proline in peptides, enhancing metabolic stability. Key steps:

Solid-Phase Synthesis : Incorporate Fmoc-protected derivatives on Rink amide resin.

Post-Coupling Modifications : Oxidative cleavage of prolinate side chains (e.g., NaIO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.